Ethyl 2-[(E)-2-(5-bromo-2-thienyl)vinyl]-4,6-dihydroxy-benzoate
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Overview
Description
Ethyl 2-[(E)-2-(5-bromo-2-thienyl)vinyl]-4,6-dihydroxy-benzoate is an organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(E)-2-(5-bromo-2-thienyl)vinyl]-4,6-dihydroxy-benzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(E)-2-(5-bromo-2-thienyl)vinyl]-4,6-dihydroxy-benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield saturated compounds.
Scientific Research Applications
Ethyl 2-[(E)-2-(5-bromo-2-thienyl)vinyl]-4,6-dihydroxy-benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(E)-2-(5-bromo-2-thienyl)vinyl]-4,6-dihydroxy-benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: These compounds share the thiophene ring structure and have similar chemical properties.
Thiazole Derivatives: These compounds have a similar heterocyclic structure and are used in various biological applications.
Uniqueness
Ethyl 2-[(E)-2-(5-bromo-2-thienyl)vinyl]-4,6-dihydroxy-benzoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13BrO4S |
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Molecular Weight |
369.2 g/mol |
IUPAC Name |
ethyl 2-[2-(5-bromothiophen-2-yl)ethenyl]-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C15H13BrO4S/c1-2-20-15(19)14-9(7-10(17)8-12(14)18)3-4-11-5-6-13(16)21-11/h3-8,17-18H,2H2,1H3 |
InChI Key |
QXSYGIOVULQOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1O)O)C=CC2=CC=C(S2)Br |
Origin of Product |
United States |
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